molecular formula C14H18ClNO3 B2844645 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide CAS No. 1286725-33-4

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide

Cat. No. B2844645
CAS RN: 1286725-33-4
M. Wt: 283.75
InChI Key: SJRHUJQAMWRYHW-UHFFFAOYSA-N
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Description

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide, also known as BAY 59-3074, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the cannabinoid receptor 1 (CB1). This compound has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism Of Action

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074 is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in the regulation of various physiological functions, including appetite, pain sensation, and mood. 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074 binds to the CB1 receptor and blocks its activation by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This results in the suppression of the physiological effects mediated by the CB1 receptor.
Biochemical and Physiological Effects:
5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074 has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.

Advantages And Limitations For Lab Experiments

The advantages of using 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074 in lab experiments include its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the receptor's activity. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074. One potential application is in the treatment of obesity and diabetes, as it has been shown to have beneficial effects on these conditions in animal models. Another potential application is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074 involves several steps of chemical reactions. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-cyclopropyl-2-hydroxypropanol to form the corresponding ester. The final step involves the reaction of the ester with ammonia to form the desired benzamide product.

Scientific Research Applications

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide 59-3074 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-obesity, anti-diabetic, and anti-addictive properties. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-14(18,9-3-4-9)8-16-13(17)11-7-10(15)5-6-12(11)19-2/h5-7,9,18H,3-4,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRHUJQAMWRYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Cl)OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-2-methoxybenzamide

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